2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:
- A 7-phenyl group, contributing to aromatic stacking interactions in biological targets.
- A thioacetamide linker with an N-phenyl terminal group, which may act as a pharmacophore for target binding.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-2-3-14-28-23(30)22-21(19(15-25-22)17-10-6-4-7-11-17)27-24(28)31-16-20(29)26-18-12-8-5-9-13-18/h4-13,15,25H,2-3,14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBVXADWCPMFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a member of the pyrrolo[3,2-d]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of a thioamide group and a pyrrolo-pyrimidine core, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. In vitro studies have shown that such compounds can inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (Caco-2) cell lines by affecting key signaling pathways involved in cell survival and proliferation .
- Case Study : A study evaluating the effects of similar pyrrolo[3,2-d]pyrimidine derivatives reported a significant reduction in tumor size in xenograft models when treated with these compounds. The study indicated that the compound's efficacy was dose-dependent and correlated with its ability to induce cell cycle arrest at the G1 phase .
Anti-inflammatory Activity
In addition to anticancer properties, compounds within this class have been investigated for their anti-inflammatory effects.
- Cytokine Modulation : Research has shown that these compounds can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases .
- Case Study : A specific derivative was tested in animal models for its ability to alleviate symptoms of rheumatoid arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to controls, highlighting the compound's potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,2-d]pyrimidine derivatives have also been explored.
- Spectrum of Activity : Preliminary studies suggest that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, indicating effective antimicrobial action at certain concentrations .
Data Summary
| Biological Activity | Mechanism | Target Cell Lines | Case Study Findings |
|---|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | MCF-7, Caco-2 | Reduced tumor size in xenograft models |
| Anti-inflammatory | Modulates cytokine release | Macrophages | Decreased joint swelling in arthritis models |
| Antimicrobial | Disrupts cell membranes | Staphylococcus aureus, E. coli | Significant inhibition zones observed |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. Its structural similarity to known kinase inhibitors suggests that it may interact with specific protein targets involved in cancer cell proliferation. For instance, structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance binding affinity to polo-like kinase 1 (Plk1), a target for cancer therapies .
Case Study:
In a study focusing on the inhibition of Plk1, derivatives of this compound demonstrated significant anticancer activity in vitro, with IC values indicating potent inhibition of cancer cell lines .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. Research indicates that certain derivatives exhibit efficacy in models of epilepsy, suggesting a mechanism involving modulation of neurotransmitter systems or ion channels.
Case Study:
In animal models, compounds with similar structures showed promising results in reducing seizure frequency and severity, indicating potential for development as anticonvulsant agents .
Structure–Activity Relationship (SAR)
The SAR studies conducted on this compound reveal that variations in substituents significantly influence its biological activity. For example, introducing different alkyl or aryl groups can modulate its potency against specific targets, making it a versatile scaffold for drug development.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights structural variations and their implications:
Key Observations:
- Substituent Effects :
- The 3-butyl group in the target compound may enhance lipophilicity compared to cyclohexyl (21a) or methyl groups, influencing bioavailability .
- The N-phenyl thioacetamide linker is conserved in multiple analogs, suggesting its role as a critical pharmacophore. Replacing phenyl with fluorinated aryl groups () could improve metabolic stability .
Anti-Inflammatory Activity (Benzothieno Analogs):
- Compounds with methylsulfonamide and electron-deficient thio groups (e.g., 2,4-difluorophenyl in Compound 9) showed potent COX-2 inhibition (~80% suppression at 10 µM) .
- The target compound lacks a sulfonamide group but retains the thioacetamide linker, which may confer distinct mechanistic profiles.
Antimicrobial Activity (Pyrido-Thieno Analogs):
- Compound 7a exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus due to its spirocyclic cyclohexane and 4-methoxyphenyl substituents, which likely disrupt bacterial membrane integrity .
- The target compound’s simpler pyrrolo core and absence of polar hydrazide groups may limit similar activity unless optimized.
Enzyme Inhibition (TLR4 and WNT Pathways):
Q & A
Q. What in vitro models are recommended to evaluate antitumor efficacy beyond standard cell lines?
- Use 3D tumor spheroids (HCT-116, MDA-MB-231) for penetration studies and patient-derived xenograft (PDX) models for heterogeneity. Combine with apoptosis markers (caspase-3/7) and ROS assays to elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
